molecular formula C30H32O7 B1140524 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose CAS No. 109680-97-9

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

Cat. No.: B1140524
CAS No.: 109680-97-9
M. Wt: 504.6 g/mol
InChI Key: KPIREZIPNYHXAU-QBROEMLDSA-N
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Preparation Methods

The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves multiple steps, starting from D-galactose. The key steps include the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, trityl chloride, and isopropylidene acetone under controlled temperatures

Chemical Reactions Analysis

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s acetyl and trityl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is unique due to its specific protective groups and structural configuration. Similar compounds include:

These compounds share similar protective groups but differ in their specific applications and reactivity.

Properties

CAS No.

109680-97-9

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1

InChI Key

KPIREZIPNYHXAU-QBROEMLDSA-N

SMILES

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

Canonical SMILES

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

Synonyms

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate

Origin of Product

United States

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